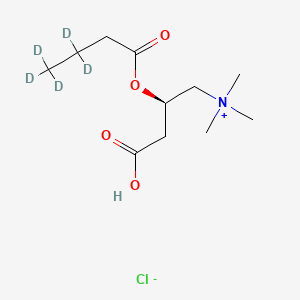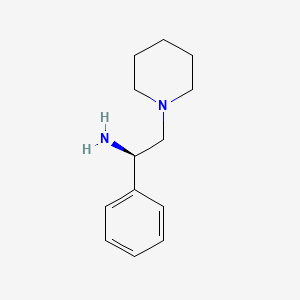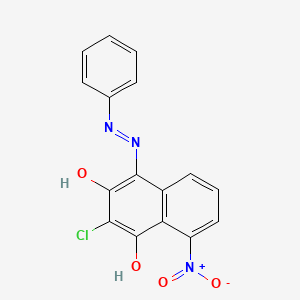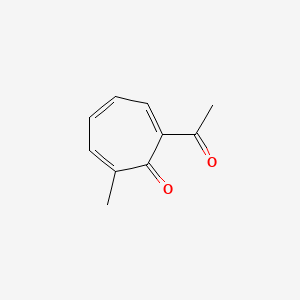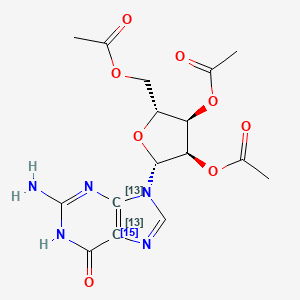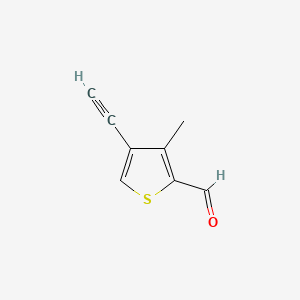
4-Ethynyl-3-methylthiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-3-methylthiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with an ethynyl group at the 4-position, a methyl group at the 3-position, and a formyl group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-methylthiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of Substituents: The ethynyl group can be introduced via Sonogashira coupling, where an alkyne is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-3-methylthiophene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4, and heat.
Reduction: NaBH4, LiAlH4, and solvents like ethanol or ether.
Substitution: Nucleophiles like amines, thiols, and solvents like DMF or DMSO.
Major Products:
Oxidation: 4-Ethynyl-3-methylthiophene-2-carboxylic acid.
Reduction: 4-Ethynyl-3-methylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-3-methylthiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-methylthiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
4-Ethynyl-3-methylthiophene-2-carbaldehyde can be compared with other thiophene derivatives:
Properties
Molecular Formula |
C8H6OS |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
4-ethynyl-3-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H6OS/c1-3-7-5-10-8(4-9)6(7)2/h1,4-5H,2H3 |
InChI Key |
HUYLBFPDXYCBCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1C#C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


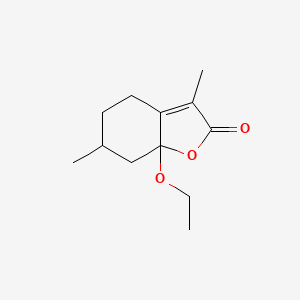
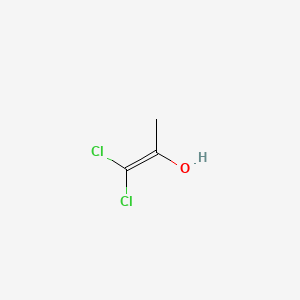
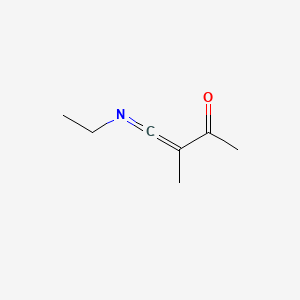
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)
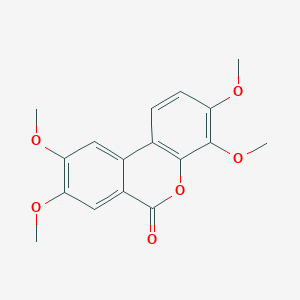


![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
